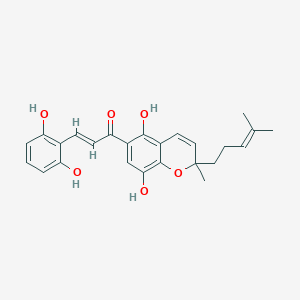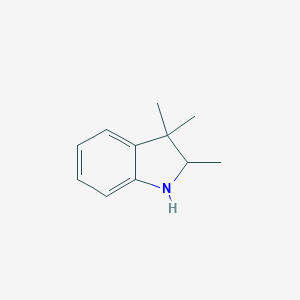![molecular formula C13H12O2 B099510 2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene CAS No. 16863-61-9](/img/structure/B99510.png)
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene, also known as HDAS, is a spirocyclic compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields of scientific research. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Regioselective Synthesis : This compound can be used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, as demonstrated by Alonso et al. (2005). These structures are present in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Cyclopentenone Derivatives Synthesis : Yin, Wu, and Wu (2002) showed that this compound and its analogues can be converted into cyclopentenone derived oxabicyclic compounds, useful in synthesizing the natural product chrycorin (Yin, Wu, & Wu, 2002).
Electrolytic Ethoxylation : In a study by Markushina and Shulyakovskaya (1970), the compound was used in the electrolytic ethoxylation of γ-furylalkanols, leading to various derivatives of 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene (Markushina & Shulyakovskaya, 1970).
Allenol Ether Synthesis : Kocieňski and Whitby (1991) utilized this compound in the synthesis of allenol ether intermediates, leading to 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes (Kocieňski & Whitby, 1991).
Biological and Natural Product Studies
- Identification in Natural Products : Nakamura et al. (1998) identified stereoisomers of this compound in Artemisia lactiflora, demonstrating its role as an inhibitor of superoxide generation in differentiated HL-60 cells (Nakamura, Ohto, Murakami, Jiwajinda, & Ohigashi, 1998).
Propriétés
Numéro CAS |
16863-61-9 |
|---|---|
Nom du produit |
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3 |
Clé InChI |
WTRXKCNFPMTAJV-UHFFFAOYSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
SMILES canonique |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Autres numéros CAS |
16863-61-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




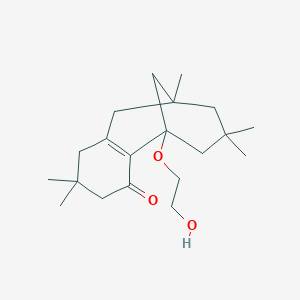
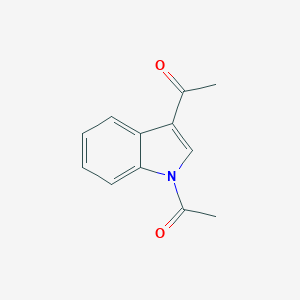
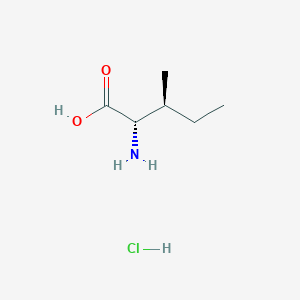
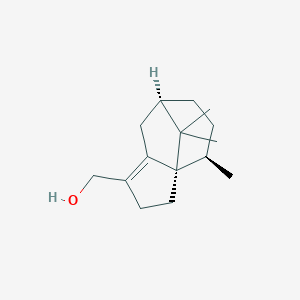
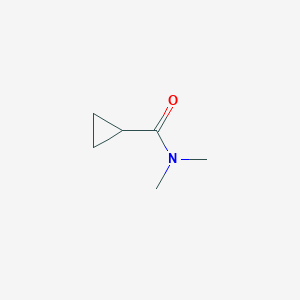
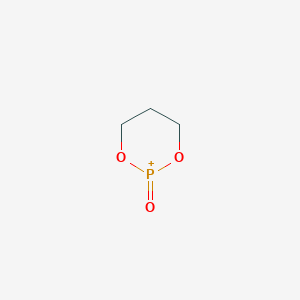
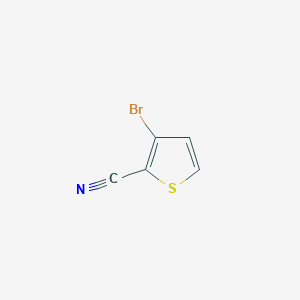
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
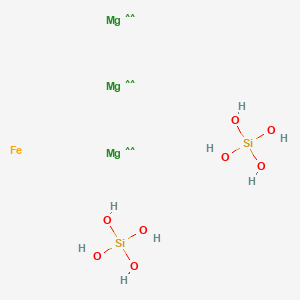
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
